N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
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Properties
Molecular Formula |
C17H15ClN4O4 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C17H15ClN4O4/c1-25-14-8-15(26-2)13(7-11(14)18)19-16(23)9-22-17(24)10-5-3-4-6-12(10)20-21-22/h3-8H,9H2,1-2H3,(H,19,23) |
InChI Key |
FHRVYEOUSHPDPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)Cl)OC |
Origin of Product |
United States |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 348.76 g/mol. The presence of the chloro and dimethoxy groups on the phenyl ring contributes to its biological activity by influencing its interaction with biological targets.
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes within biological systems. Preliminary studies suggest that it may exhibit antimicrobial properties, particularly against various bacterial strains. The benzotriazine moiety is known for its potential in drug design due to its ability to stabilize interactions with target proteins.
Antimicrobial Activity
Recent studies have indicated that derivatives of similar chemical structures exhibit significant antibacterial activity. For instance, compounds containing the 2-mercaptobenzothiazole moiety have shown promising results against both Gram-positive and Gram-negative bacteria. The antibacterial potential is often assessed through methods such as agar well diffusion assays and minimum inhibitory concentration (MIC) evaluations.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 20 | 15 |
| Compound B | S. aureus | 22 | 10 |
| This compound | B. subtilis | TBD | TBD |
The exact values for the compound are yet to be established; however, ongoing research aims to elucidate its specific antibacterial properties.
Anticancer Potential
Some studies suggest that compounds with similar structures may also possess anticancer properties. Research has shown that certain derivatives can inhibit cancer cell proliferation while sparing normal cells. This selective toxicity is crucial for developing effective cancer therapies.
Case Study: Anticancer Activity Assessment
In a study involving various synthesized compounds derived from similar scaffolds, two derivatives exhibited significant growth inhibition in tumorigenic cell lines without affecting non-tumorigenic counterparts at concentrations as low as 10 µM. The mechanism of action was linked to the modulation of key signaling pathways involved in cell proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
